molecular formula C14H11NO B1610472 3-(Phenoxymethyl)benzonitrile CAS No. 57928-72-0

3-(Phenoxymethyl)benzonitrile

Cat. No.: B1610472
CAS No.: 57928-72-0
M. Wt: 209.24 g/mol
InChI Key: CCCLIXBSUZNVSN-UHFFFAOYSA-N
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Description

3-(Phenoxymethyl)benzonitrile is a chemical compound with the molecular formula C14H11NO. It belongs to the family of benzonitriles and is characterized by a phenoxymethyl group attached to a benzonitrile core. This compound is a white crystalline solid and is used in various fields including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Phenoxymethyl)benzonitrile involves the reaction of 3-bromomethylbenzonitrile with phenol in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for 16 hours, after which it is poured into water and extracted with ethyl acetate. The organic extracts are then dried and evaporated to yield the desired product .

Industrial Production Methods: Industrial production of benzonitriles often involves the conversion of corresponding benzoic acids to their chlorides, followed by reaction with ammonia or amines. Another method includes the dehydration of benzamides using thionyl chloride in benzene or toluene .

Chemical Reactions Analysis

Types of Reactions: 3-(Phenoxymethyl)benzonitrile undergoes various chemical reactions including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitrile group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed pathways are less commonly reported.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions may yield various substituted benzonitriles, while oxidation can lead to the formation of benzoic acids.

Scientific Research Applications

3-(Phenoxymethyl)benzonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and pharmaceutical formulations.

    Industry: It is utilized in the production of dyes, resins, and other industrial chemicals

Mechanism of Action

The mechanism by which 3-(Phenoxymethyl)benzonitrile exerts its effects is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to fully understand its mode of action.

Comparison with Similar Compounds

    Benzonitrile: A simpler analog with a single nitrile group attached to a benzene ring.

    Phenoxymethylpenicillin: Although structurally different, it shares the phenoxymethyl group and is used in medical applications

Uniqueness: 3-(Phenoxymethyl)benzonitrile is unique due to its specific structure, which combines the properties of both phenoxymethyl and benzonitrile groups. This dual functionality makes it a versatile compound in various chemical reactions and applications.

Biological Activity

3-(Phenoxymethyl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the synthesis, biological mechanisms, and research findings surrounding this compound.

Chemical Structure and Synthesis

This compound is characterized by a phenoxy group attached to a benzonitrile moiety. The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and coupling reactions involving phenolic compounds and benzonitriles.

Synthesis Overview:

  • Starting Materials: Phenol derivatives and benzonitriles.
  • Reagents: Common reagents include bases like sodium hydroxide or potassium carbonate.
  • Conditions: Reactions are typically carried out under reflux conditions in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Biological Activity

The biological activity of this compound has been explored in several studies, indicating its potential as a pharmacological agent. Research highlights its interaction with various biological targets, including enzymes and receptors.

The compound's mechanism of action is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activities. For instance, studies have demonstrated that it can interact with the PD-1/PD-L1 signaling pathway, which is crucial in immune response regulation.

Key Findings:

  • Inhibition of PD-1/PD-L1 Interaction: A synthesized derivative exhibited an IC50 value of 8.52 μM against PD-1/PD-L1 binding, indicating significant inhibitory potential .
  • Enzyme Inhibition: Other studies suggest that similar compounds may inhibit poly(ADP-ribose) polymerase (PARP), impacting DNA repair mechanisms .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

Compound NameStructure FeaturesUnique Properties
This compoundPhenoxy group on benzonitrilePotential inhibitor of PD-1/PD-L1
4-(Phenoxymethyl)benzonitrileAdditional phenyl groupEnhanced solubility and bioactivity
2-(Phenoxymethyl)benzonitrileDifferent position for the phenoxy groupVariations in biological activity

Case Studies

Several case studies have investigated the biological effects of this compound and its derivatives:

  • Study on PD-1/PD-L1 Interaction:
    • Researchers synthesized multiple derivatives to evaluate their inhibitory effects on PD-1/PD-L1 binding.
    • The most effective derivative showed a potent IC50 value, suggesting it could serve as a lead compound for further drug development targeting immune checkpoint pathways.
  • Cancer Cell Line Studies:
    • Compounds with similar phenoxy moieties have shown promising results in inhibiting various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer).
    • The IC50 values ranged from 6.6 μM to 8.3 μM, demonstrating comparable efficacy to established chemotherapeutics like 5-Fluorouracil .

Properties

IUPAC Name

3-(phenoxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCLIXBSUZNVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481144
Record name 3-(phenoxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57928-72-0
Record name 3-(phenoxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Bromomethylbenzonitrile (5.00 g, 25.5 mmol) was dissolved in N,N-dimethylformamide (50 mL), phenol (2.40 g, 25.5 mmol) and potassium carbonate (10.6 g, 77 mmol) were added. The mixture was stirred at room temperature for 16 hours. The mixture was poured into water (400 mL) and extracted with ethyl acetate (2×200 mL). The combined organic extracts were washed with water (2×100 mL), dried (MgSO4) and evaporated in vacuo to afford 5.19 g (97%) 3-(phenoxymethyl)benzonitrile as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
10.6 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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